N-(4-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of various functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyridine and oxadiazole rings through various coupling reactions. Key reagents used in these reactions include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and potential biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, pyridine derivatives, and oxadiazole derivatives. Examples include:
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurantoin.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17ClN6O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C20H17ClN6O2/c1-2-17-25-20(29-26-17)14-5-8-18(22-10-14)27-11-16(24-12-27)19(28)23-9-13-3-6-15(21)7-4-13/h3-8,10-12H,2,9H2,1H3,(H,23,28) |
InChI Key |
OMEQLTWIEVDQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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